molecular formula C18H20N2 B14446462 1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine CAS No. 73855-81-9

1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine

Katalognummer: B14446462
CAS-Nummer: 73855-81-9
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: VSTTXWATQKCPGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine is a complex organic compound known for its unique tricyclic structure. This compound is a derivative of cyclobenzaprine, which is commonly used as a muscle relaxant. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine involves multiple steps, starting from the basic tricyclic structure. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and control. The use of high-pressure reactors and advanced purification methods ensures the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in muscle relaxation and pain management.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Wirkmechanismus

The mechanism of action of 1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets neurotransmitter receptors in the central nervous system.

    Pathways Involved: It modulates the release of neurotransmitters, leading to muscle relaxation and pain relief. The exact pathways and interactions are still under investigation.

Vergleich Mit ähnlichen Verbindungen

    Cyclobenzaprine: A closely related compound with similar muscle relaxant properties.

    Amitriptyline: Another tricyclic compound used as an antidepressant.

    Nortriptyline: A derivative of amitriptyline with similar pharmacological effects.

Uniqueness: 1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine stands out due to its unique tricyclic structure and the presence of the azetidin-3-amine moiety. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

73855-81-9

Molekularformel

C18H20N2

Molekulargewicht

264.4 g/mol

IUPAC-Name

1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine

InChI

InChI=1S/C18H20N2/c19-15-11-20(12-15)18-16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)18/h1-8,15,18H,9-12,19H2

InChI-Schlüssel

VSTTXWATQKCPGB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CC(C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.